(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
CAS No.: 1026201-95-5
Cat. No.: VC2406317
Molecular Formula: C8H6BrF3O2
Molecular Weight: 271.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026201-95-5 |
|---|---|
| Molecular Formula | C8H6BrF3O2 |
| Molecular Weight | 271.03 g/mol |
| IUPAC Name | [3-bromo-5-(trifluoromethoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 |
| Standard InChI Key | CQQFETSXXFSLPO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)CO |
| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)CO |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1026201-95-5 |
| IUPAC Name | [3-bromo-5-(trifluoromethoxy)phenyl]methanol |
| Molecular Formula | C8H6BrF3O2 |
| Molecular Weight | 271.03 g/mol |
| PubChem CID | 26985712 |
| InChI Key | CQQFETSXXFSLPO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)Br)CO |
The compound is identifiable through multiple chemical databases and standard nomenclature systems, making it readily accessible for research purposes . Its unique structural arrangement of functional groups contributes to its specific chemical behavior and applications in various fields of chemistry.
Synthesis and Preparation Methods
The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol typically involves selective bromination reactions under controlled conditions. This section details the synthetic approaches and reaction conditions commonly employed to prepare this compound.
Synthetic Routes and Reaction Conditions
The primary synthetic route for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol involves the bromination of 5-(trifluoromethoxy)phenylmethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require carefully controlled temperatures and potentially the use of a catalyst to ensure selective bromination at the desired third position on the phenyl ring.
The typical reaction scheme can be represented as:
5-(trifluoromethoxy)phenylmethanol + Brominating agent → (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Industrial Production Methods
For industrial or larger-scale production, this compound would likely involve similar synthetic routes but with optimized conditions. The process would be designed for maximum yield and purity, often involving continuous flow reactors and automated systems to precisely control reaction parameters. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product with high purity, commonly reaching 97% purity as seen in commercial offerings .
Chemical Reactivity
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol can participate in various chemical reactions due to the presence of multiple reactive functional groups in its structure. The bromine atom, hydroxyl group, and trifluoromethoxy substituent all contribute to its chemical behavior.
Oxidation Reactions
This compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents employed for these transformations include potassium permanganate (KMnO4) in acidic or basic medium, and chromium trioxide (CrO3) in acetic acid.
Reduction Reactions
The compound can be reduced to the corresponding phenylmethane derivative through reactions with reducing agents such as lithium aluminum hydride (LiAlH4) in ether, or sodium borohydride (NaBH4) in methanol.
Substitution Reactions
The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used for these transformations.
Major Products
The major products resulting from these reactions include:
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Oxidation products: (3-Bromo-5-(trifluoromethoxy)phenyl)formaldehyde and (3-Bromo-5-(trifluoromethoxy)phenyl)carboxylic acid
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Reduction product: (3-Bromo-5-(trifluoromethoxy)phenyl)methane
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Substitution products: Various substituted phenylmethanol derivatives, depending on the nucleophile employed
These reactive transformations make (3-Bromo-5-(trifluoromethoxy)phenyl)methanol a versatile starting material for the synthesis of more complex chemical structures.
Biological Activities and Research Findings
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol exhibits potential biological activities that make it valuable for various therapeutic applications. Research findings indicate several important biological properties of this compound.
Antimicrobial Activity
Research suggests that (3-Bromo-5-(trifluoromethoxy)phenyl)methanol may possess antimicrobial properties, making it a candidate for developing antimicrobial agents. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and interact with cellular targets.
Anticancer Properties
The compound has been investigated for potential anticancer effects. It may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or disruption of cell cycle progression, though specific pathways require further elucidation through targeted research.
Structure-Activity Relationships
The biological activity of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol is influenced by its unique structural features:
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The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and interaction with proteins
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The bromine atom can participate in halogen bonding, influencing binding affinity to biological targets like enzymes and receptors
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The hydroxyl group provides a site for further functionalization or hydrogen bonding with biological targets
These structural characteristics make the compound valuable in medicinal chemistry studies focused on developing new therapeutic agents.
Applications in Chemistry and Industry
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol has diverse applications across chemistry and industry sectors, leveraging its unique structural and reactive properties.
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals. Its distinct functional groups allow for selective modifications to create more complex structures with specific properties designed for particular applications.
Specialty Chemicals and Materials
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is also utilized in synthesizing specialty chemicals and materials with specific properties, including fluorinated polymers and surfactants. The trifluoromethoxy group contributes to the unique properties of these materials, such as increased thermal stability, chemical resistance, and special surface properties.
Table 2: Applications of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
| Field | Applications | Key Advantages |
|---|---|---|
| Medicinal Chemistry | Precursor for drug candidates | Enhanced lipophilicity, specific binding properties |
| Agrochemicals | Building block for pesticides/herbicides | Metabolic stability, targeted activity |
| Materials Science | Component in specialty polymers | Thermal stability, chemical resistance |
| Organic Synthesis | Intermediate for complex molecules | Multiple reactive sites, selective transformations |
Comparison with Similar Compounds
To better understand the unique properties and applications of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, it is valuable to compare it with structurally similar compounds.
Comparison with Trifluoromethyl Analog
(3-Bromo-5-(trifluoromethyl)phenyl)methanol (CAS: 172023-97-1) is a closely related compound that contains a trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group. The key differences between these compounds are summarized in Table 3:
The trifluoromethoxy group in (3-Bromo-5-(trifluoromethoxy)phenyl)methanol likely confers different electronic properties and reactivity compared to the trifluoromethyl group in the analog. The oxygen atom in the trifluoromethoxy group can participate in hydrogen bonding, potentially influencing the compound's interactions with biological systems and reactivity patterns.
Comparison with Other Substituted Phenylmethanols
Related compounds include differently substituted phenylmethanols, such as (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and (2-Bromo-3-(trifluoromethyl)phenyl)methanol. These compounds differ in the position of the substituents on the phenyl ring, which significantly affects their chemical reactivity and biological activities. The position of substituents influences factors such as steric hindrance, electronic effects, and molecular conformation, ultimately affecting how these compounds interact with biological targets or participate in chemical reactions.
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